molecular formula C7H12ClNO2 B145671 cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride CAS No. 131783-54-5

cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride

Cat. No. B145671
M. Wt: 177.63 g/mol
InChI Key: UQGIRSZIKGUXTO-IBTYICNHSA-N
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Description

cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride is a conformationally constrained β-amino acid. It is structurally related to cis-2-aminocyclohexanecarboxylic acid and has been utilized as a building block in the synthesis of helical foldamers. These foldamers have been observed to adopt 11/9-helical conformations both in solution and in the crystal state, indicating the potential of cis-2-Amino-cyclohex-3-enecarboxylic acid derivatives in the design of structured peptides .

Synthesis Analysis

The synthesis of related cis-2-aminocyclohexanol derivatives has been described, involving the treatment of trans-2-acetamidocyclohexanols with thionyl chloride followed by hydrolysis of the resulting intermediate oxazolines . Although not directly about cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride, this method provides insight into the synthetic strategies that could be applied to similar compounds. Additionally, the synthesis of geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid through the hydrolysis of 2-cyclopentanecarboxylic acid-5,5'-hydantoin has been reported, which could offer a parallel approach to synthesizing related cyclohexene derivatives .

Molecular Structure Analysis

The molecular structure of cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride is likely to exhibit strong hydrogen bonding, as observed in the closely related cis isomer of 1-amino-1,2-cyclopentanedicarboxylic acid, which forms unusually strong hydrogen bonds in the solid state . This propensity for hydrogen bonding can significantly influence the compound's conformational stability and its ability to form structured motifs in larger assemblies.

Chemical Reactions Analysis

The chemical reactivity of cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride can be inferred from the behavior of similar compounds. For instance, the conversion of 2-aminocyclohexanols to their corresponding aminoethyl phenyl-cyclopentanecarboxylate hydrochlorides has been successfully achieved, suggesting that the amino group in the cyclohexene ring can participate in further chemical transformations . Moreover, the transformations of 2-aminocyclopentanecarboxylic acid into heterocyclic compounds and its applications in peptide synthesis highlight the versatility of such β-amino acids in organic synthesis .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride are not detailed in the provided papers, related compounds have been characterized using techniques such as X-ray crystallography, 13C NMR, and elemental analysis . These methods can be applied to determine the physical properties, such as solubility, melting point, and crystal structure, as well as chemical properties like pKa values, which are crucial for understanding the behavior of the compound in different environments.

Scientific Research Applications

Building Block of Helical Foldamers

Cis-2-Amino-cyclohex-3-enecarboxylic acid has been identified as a conformationally constrained β-amino acid, used as a new building block in the creation of helical foldamers. These structures demonstrate 11/9-helical conformations both in solution and in crystal states, highlighting its significance in molecular engineering and design (Kwon, Kang, Choi, & Choi, 2015).

Safety And Hazards

The safety and hazards associated with “cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride” include acute oral toxicity (Acute Tox. 4 Oral) and skin sensitization (Skin Sens. 1) . Precautionary measures include avoiding inhalation, ingestion, or skin contact, and seeking medical advice if feeling unwell .

properties

IUPAC Name

(1R,2S)-2-aminocyclohex-3-ene-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h2,4-6H,1,3,8H2,(H,9,10);1H/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGIRSZIKGUXTO-IBTYICNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C=C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C=C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride

CAS RN

142035-00-5
Record name cis-2-Amino-3-cyclohexene-1-carboxylic acid hydrochloride
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